molecular formula C22H16Cl2N2O3 B11685940 5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

Cat. No.: B11685940
M. Wt: 427.3 g/mol
InChI Key: WJORALOOUKXSRO-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of 5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide involves multiple steps. One common synthetic route includes the reaction of 5-chloro-1,3-benzoxazole with 2-methyl-3-nitrobenzoic acid under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in target organisms. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

When compared to other benzoxazole derivatives, 5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide stands out due to its unique substitution pattern and enhanced biological activity. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents and biological activities, making each unique in its applications and effects .

Properties

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3 g/mol

IUPAC Name

5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H16Cl2N2O3/c1-12-15(22-26-18-11-14(24)7-9-20(18)29-22)4-3-5-17(12)25-21(27)16-10-13(23)6-8-19(16)28-2/h3-11H,1-2H3,(H,25,27)

InChI Key

WJORALOOUKXSRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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